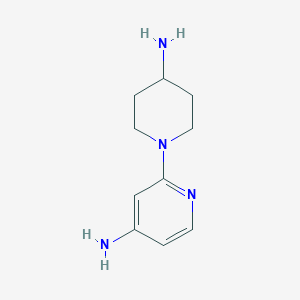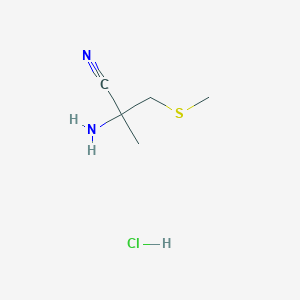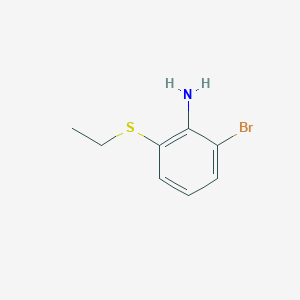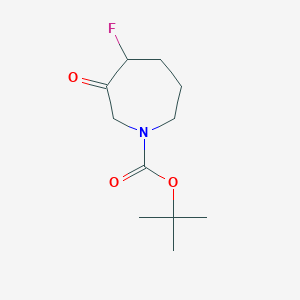![molecular formula C12H15NO5 B1446310 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1445951-23-4](/img/structure/B1446310.png)
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid
Übersicht
Beschreibung
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furo[2,3-c]pyrrole core structure, which is a fused ring system containing both furan and pyrrole rings. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Furo[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative and a furan derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. The furo[2,3-c]pyrrole core can interact with biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid: A similar compound with a hexahydro-furo[2,3-c]pyrrole core.
N-Boc-3-pyrroline: A pyrrole derivative with a Boc protecting group.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate: A boronic ester with a Boc group .
Uniqueness
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid is unique due to its specific furo[2,3-c]pyrrole core structure, which imparts distinct chemical and biological properties. The presence of the Boc group further enhances its utility in synthetic chemistry by providing a temporary protective function that can be easily removed under mild conditions .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZVDZLFKDTGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)


